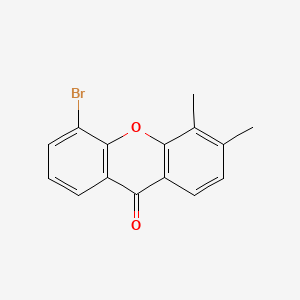

5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Description

Properties

IUPAC Name |

5-bromo-3,4-dimethylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNBEPKDBMMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-Bromo-3,4-dimethyl-9H-xanthen-9-one" synthesis pathway

An In-depth Technical Guide on the Synthesis of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Introduction

This compound is a substituted xanthone derivative of significant interest in medicinal chemistry. The xanthone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. Specifically, this bromo-dimethylated derivative serves as a crucial synthetic intermediate in the development of potent antitumor and antibacterial agents, such as 5,6-dimethylxanthone-4-acetic acid (DMXAA) analogues.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and professionals in drug development. The narrative emphasizes the causal logic behind procedural choices, ensuring a reproducible and well-understood synthetic strategy.

Retrosynthetic Analysis: A Logic-Driven Approach

The most robust and industrially scalable approach to constructing the tricyclic xanthone core is through the formation of a diaryl ether, followed by an intramolecular electrophilic cyclization. This strategy is superior to alternatives as it relies on well-established, high-yielding reactions and utilizes commercially accessible starting materials.

Our retrosynthetic analysis of This compound (1) begins by disconnecting the C4a-C10a ether bond, a standard approach for this scaffold. This reveals a key intermediate, a 2-aryloxybenzoic acid (2) . This intermediate is, in turn, formed via a copper-catalyzed Ullmann condensation, a classic and reliable method for diaryl ether synthesis.[2][3] This disconnection leads to two fundamental building blocks: a substituted phenol, 3,4-dimethylphenol (3) , and a dihalogenated benzoic acid, 2-chloro-5-bromobenzoic acid (4) .

Caption: Retrosynthetic analysis of the target xanthone.

The Forward Synthesis: A Two-Step Pathway

The chosen synthetic route is a sequential process involving an Ullmann condensation followed by an acid-catalyzed cyclodehydration. This pathway is selected for its efficiency and the predictable regiochemistry of the cyclization step.

Part 1: Synthesis of 2-(3,4-dimethylphenoxy)-5-bromobenzoic acid via Ullmann Condensation

Principle & Mechanism: The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction.[4] In this step, the phenoxide of 3,4-dimethylphenol, generated in situ by a base, acts as a nucleophile. It displaces the chlorine atom from 2-chloro-5-bromobenzoic acid. The copper catalyst is essential for facilitating this C-O bond formation, which typically requires elevated temperatures to overcome the high activation energy of coupling an aryl halide with an oxygen nucleophile.[2][5] The choice of a 2-chloro derivative over a 2-bromo one is strategic; the greater reactivity of the C-Cl bond in this specific ortho-acid context can be favorable, and it is often more cost-effective.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dimethylphenol, 2-chloro-5-bromobenzoic acid, and anhydrous potassium carbonate.

-

Add copper(I) iodide (CuI) as the catalyst and N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing cold dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(3,4-dimethylphenoxy)-5-bromobenzoic acid.

Data Presentation: Reactant Stoichiometry

| Compound | M.W. ( g/mol ) | Molar Eq. | Amount |

| 3,4-Dimethylphenol | 122.17 | 1.2 | (Calculated) |

| 2-Chloro-5-bromobenzoic acid | 235.45 | 1.0 | (Basis) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | (Calculated) |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | (Calculated) |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | (Volume) |

Part 2: Intramolecular Cyclization to Yield the Final Product

Principle & Mechanism: This step is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. A strong, non-nucleophilic acid like Polyphosphoric Acid (PPA) or Eaton's reagent is used to protonate the carboxylic acid group of the diaryl ether intermediate.[6] This enhances its electrophilicity, forming an acylium ion or a related reactive species. This powerful electrophile then attacks the electron-rich aromatic ring of the 3,4-dimethylphenol moiety. The cyclization occurs preferentially at the position ortho to the ether linkage and para to the 4-methyl group, which is sterically accessible and electronically activated, leading directly to the desired xanthone structure.

Experimental Protocol:

-

Place the dried 2-(3,4-dimethylphenoxy)-5-bromobenzoic acid into a flask.

-

Add Polyphosphoric Acid (PPA) in excess (typically 10-20 times the weight of the substrate).

-

Heat the mixture to 90-100 °C with efficient stirring for 2-4 hours. The mixture will become a viscous, homogenous solution.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Carefully pour the hot, viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Allow the ice to melt completely, then filter the solid precipitate.

-

Wash the solid extensively with water, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted acid, and finally with water again until the filtrate is neutral.

-

Dry the crude this compound.

-

Purify the final product by recrystallization from a suitable solvent like glacial acetic acid or ethanol to obtain a crystalline solid.

Overall Synthesis Scheme & Validation

The complete, validated pathway is a testament to the power of sequential, well-understood organic transformations. Each stage is a self-validating system; the purity and identity of the diaryl ether intermediate should be confirmed by techniques such as NMR spectroscopy and melting point analysis before proceeding to the final, irreversible cyclization step. This ensures a high overall yield and minimizes purification challenges for the final product.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a key intermediate in the synthesis of bioactive compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not only the spectral data but also the underlying scientific principles and experimental methodologies, ensuring a thorough understanding for practical application.

Introduction

This compound (CAS No: 1035912-43-6) is a derivative of the xanthone scaffold, a class of compounds known for their wide range of pharmacological activities.[2] Specifically, this brominated and dimethylated xanthone serves as a crucial building block in the synthesis of novel therapeutic agents, including antitumor and antibacterial agents.[1] A precise and comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features of the title compound. While direct experimental spectra for this specific molecule are not widely published, the analysis and data presented are based on established principles of spectroscopy and comparative data from structurally related xanthone derivatives.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the IUPAC name this compound and a molecular formula of C₁₅H₁₁BrO₂, dictates its spectroscopic behavior. The key structural features include a tricyclic xanthone core, a bromine substituent on one of the aromatic rings, and two methyl groups on the other. These features will give rise to characteristic signals in each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | H-8 |

| ~ 7.7 - 7.9 | t | 1H | H-6 |

| ~ 7.4 - 7.6 | t | 1H | H-7 |

| ~ 7.3 - 7.5 | d | 1H | H-1 |

| ~ 7.1 - 7.3 | s | 1H | H-2 |

| ~ 2.4 - 2.6 | s | 3H | 4-CH₃ |

| ~ 2.2 - 2.4 | s | 3H | 3-CH₃ |

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often used for xanthones due to their generally good solubility in this solvent.[2] A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic protons.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the brominated ring (H-6, H-7, H-8) will exhibit splitting patterns (doublets and triplets) characteristic of a trisubstituted benzene ring. The proton ortho to the carbonyl group (H-8) is expected to be the most deshielded due to the anisotropic effect of the C=O bond. The protons on the dimethylated ring (H-1 and H-2) will also resonate in this region, with their specific shifts influenced by the electron-donating methyl groups.

-

Aliphatic Region (δ 2.0 - 3.0 ppm): Two distinct singlets are expected for the two methyl groups (3-CH₃ and 4-CH₃). Their singlet nature arises from the absence of adjacent protons. The slight difference in their chemical shifts will be due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 - 180 | C-9 (C=O) |

| ~ 155 - 160 | C-4a, C-8a |

| ~ 135 - 140 | C-6 |

| ~ 125 - 130 | C-8 |

| ~ 120 - 125 | C-7 |

| ~ 115 - 120 | C-5 |

| ~ 140 - 145 | C-3 |

| ~ 130 - 135 | C-4 |

| ~ 120 - 125 | C-2 |

| ~ 115 - 120 | C-1 |

| ~ 110 - 115 | C-9a, C-10a |

| ~ 20 - 25 | 4-CH₃ |

| ~ 15 - 20 | 3-CH₃ |

Trustworthiness Through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system. HSQC correlates each proton to its directly attached carbon, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for unambiguous assignment of all signals and confirming the overall structure.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C-9) due to its significant deshielding.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-5) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect". The carbons attached to the methyl groups (C-3 and C-4) will be shifted downfield.

-

Methyl Carbons: The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse sequence. Typical parameters include a spectral width of 16 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Employ a proton-decoupled pulse sequence. A larger spectral width (around 220 ppm) is necessary. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

2D NMR (optional but recommended): Perform standard HSQC and HMBC experiments to confirm assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~ 1660 - 1640 | Strong | C=O stretch (conjugated ketone) |

| ~ 1610 - 1580 | Medium-Strong | Aromatic C=C stretch |

| ~ 1300 - 1200 | Strong | C-O-C stretch (ether) |

| ~ 800 - 700 | Strong | C-H out-of-plane bending |

| ~ 600 - 500 | Medium | C-Br stretch |

Interpretation of the IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the xanthone core. Its position, expected around 1650 cm⁻¹, is indicative of a conjugated ketone. The presence of aromatic C-H and C=C stretching vibrations, along with the C-O-C stretch of the ether linkage, will confirm the xanthone framework. The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply the sample and collect the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 302/304 | ~ 1:1 ratio | [M]⁺ and [M+2]⁺ (Molecular ion peak) |

| 287/289 | Variable | [M - CH₃]⁺ |

| 274/276 | Variable | [M - CO]⁺ |

| 223 | Variable | [M - Br]⁺ |

| 195 | Variable | [M - Br - CO]⁺ |

Interpretation of the Mass Spectrum:

The most characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, being roughly equal, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). This provides a definitive confirmation of the presence of one bromine atom in the molecule. Common fragmentation pathways for xanthones include the loss of a methyl group ([M - CH₃]⁺) and the loss of carbon monoxide ([M - CO]⁺). The loss of the bromine atom ([M - Br]⁺) would also be an expected fragmentation.

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, where high-energy electrons bombard the sample molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

Visualizing the Workflow

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following standardized experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The combination of these techniques provides a robust and self-validating system for structural elucidation, ensuring the integrity of subsequent research and development activities in the pursuit of new therapeutic agents.

References

-

Esteves, C. I. C., et al. (2011). Synthesis of Novel 1-Aryl-9H-xanthen-9-ones. Synlett, 2011(10), 1403–1406. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Zhang, L., et al. (2013). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1827. Available at: [Link]

-

ChemBK. (n.d.). 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a synthetic intermediate with potential applications in the development of antitumor and antibacterial agents.[1] In the absence of specific experimental data, this document establishes a predictive solubility profile based on the known properties of the parent xanthone scaffold and the influence of its substituents. Furthermore, this guide details robust experimental methodologies for the precise determination of its solubility in a range of common organic solvents, equipping researchers in drug discovery and development with the foundational knowledge for effective formulation and application of this compound.

Introduction: The Significance of this compound

This compound (Figure 1) is a derivative of xanthone, a heterocyclic compound known for its diverse pharmacological activities. The parent xanthone structure is a key pharmacophore in many natural products and synthetic molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The subject compound, with its bromo and dimethyl substitutions, is a valuable intermediate in the synthesis of more complex therapeutic agents.[1]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in synthetic chemistry and preclinical development. Solubility dictates the choice of reaction media, purification methods, and formulation strategies, ultimately impacting the efficiency of drug discovery and development pipelines.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The xanthone core is a relatively nonpolar, aromatic system. The introduction of a bromine atom and two methyl groups influences the overall polarity and, consequently, the solubility of the molecule.

-

Bromine Substitution: The bromine atom is electronegative, introducing a polar C-Br bond. However, bromine is also large and polarizable, contributing to van der Waals forces. The overall effect on polarity is complex, but it generally increases the potential for dipole-dipole interactions.

-

Dimethyl Substitution: The two methyl groups are nonpolar and increase the steric bulk of the molecule. These groups primarily interact through weaker London dispersion forces. The addition of alkyl groups to an aromatic system tends to decrease its solubility in polar solvents like water.[2]

Therefore, it is anticipated that this compound will exhibit limited solubility in highly polar solvents and greater solubility in solvents of intermediate to low polarity.

Predicted Solubility Profile

Based on the known solubility of the parent compound, xanthone, and the expected influence of the bromo and dimethyl substituents, a qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents is predicted below.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Sparingly Soluble | The polarity introduced by the carbonyl and ether groups in the xanthone core, along with the C-Br bond, limits solubility in highly nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | Moderately Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the xanthone ring system. |

| Dichloromethane | Polar Aprotic | Soluble | The moderate polarity of dichloromethane is well-suited to interact with both the polar and nonpolar regions of the molecule. |

| Diethyl Ether | Polar Aprotic | Moderately Soluble | The ether functionality can interact with the polar groups of the solute, but the overall nonpolar character of the solvent may limit high solubility. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can effectively solvate the polar functionalities of the target compound. |

| Ethyl Acetate | Polar Aprotic | Soluble | Similar to acetone, the ester group provides sufficient polarity for effective solvation. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The cyclic ether structure of THF provides a good balance of polarity and nonpolar character. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, the strong dipole moment of acetonitrile may not interact as favorably with the less polar regions of the molecule. |

| Methanol | Polar Protic | Sparingly Soluble | The hydrogen-bonding network of methanol is strong, and the nonpolar character of the solute may disrupt this, leading to lower solubility. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | The longer alkyl chain of ethanol compared to methanol makes it slightly less polar, potentially allowing for better interaction with the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, rigorous experimental methods are required. The following protocols describe three common and reliable techniques for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the remaining solute.[3][4][5]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the solution temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass.

-

Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/L).

-

Gravimetric method workflow.

UV-Vis Spectroscopic Method

This method is suitable if the compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.[6]

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a filtered, saturated solution.

-

-

Spectroscopic Measurement:

-

Dilute a known volume of the filtered, saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

UV-Vis spectroscopic method workflow.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods are employed. These often involve miniaturized versions of traditional methods and automated liquid handling.[7][8][9][10][11]

General Protocol:

-

Plate Preparation:

-

Dispense a small, precise amount of solid this compound into the wells of a microtiter plate.

-

Add a known volume of each test solvent to the respective wells using an automated liquid handler.

-

-

Equilibration:

-

Seal the plate and incubate on a plate shaker at a controlled temperature for a set period to approach equilibrium.

-

-

Analysis:

-

The concentration of the dissolved compound can be determined using various detection methods, such as:

-

UV-Vis Plate Reader: The plate is centrifuged to pellet the undissolved solid, and the absorbance of the supernatant is read.[11]

-

Nephelometry: The amount of undissolved solid is measured by light scattering, which is inversely related to solubility.[7][9]

-

HPLC-MS: An aliquot of the supernatant is injected into an HPLC-MS system for separation and quantification.

-

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The predicted solubility profile serves as a valuable starting point for researchers, while the detailed experimental protocols offer robust methods for obtaining precise quantitative data. A thorough characterization of the solubility of this important synthetic intermediate will undoubtedly facilitate its application in the development of novel therapeutic agents.

References

-

Pharmaffiliates. This compound. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 73(5), 913–917. [Link]

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. (2017). [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). [Link]

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. ACS Publications. [Link]

-

A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Semantic Scholar. [Link]

-

Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. (2025). [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. (2025). [Link]

-

A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. PubMed. [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. (2015). [Link]

-

Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. Request PDF. ResearchGate. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. ACS Publications. [Link]

-

Quantitative structure–property relationships (QSPR) for steroidal compounds of environmental importance. Request PDF. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

1-Bromo-3-fluorobenzene. Solubility of Things. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Request PDF. ResearchGate. [Link]

-

UV Spectrophotometric method for the identification and solubility determination of nevirapine. Ingenta Connect. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. PMC. NIH. [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. ChemBK. [Link]

-

Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. ResearchGate. (2014). [Link]

-

Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. PubMed Central. [Link]

-

Functional Group Characteristics and Roles. ASHP. [Link]

-

1.6: Physical properties of organic compounds. Chemistry LibreTexts. (2019). [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC. NIH. [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. (2025). [Link]

-

How To Predict Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. (2025). [Link]

-

Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery (RSC Publishing). [Link]

-

Bromination. Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). [Link]

-

Solubility of selected aromatic compounds in water at 25 °C. ResearchGate. [Link]

-

HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. (2017). [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. (2023). [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. NIH. (2019). [Link]

- Method for the bromination of aromatic compound.

-

Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2025). [Link]

-

Aromatic Reactivity. MSU chemistry. [Link]

-

lech204.pdf. NCERT. [Link]

Sources

- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biopharma-asia.com [biopharma-asia.com]

- 9. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS Number: 1035912-43-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,4-dimethyl-9H-xanthen-9-one, identified by CAS number 1035912-43-6, is a synthetic organic compound belonging to the xanthone class. Xanthones are a group of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold, which are found in some higher plants and microorganisms.[1][2] This particular derivative is noted as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, specifically as antitumor and antibacterial agents.[3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an in-depth discussion of its potential biological activities based on the established structure-activity relationships of the xanthone chemical class.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound features a tricyclic xanthone core with a bromine atom at the 5-position and two methyl groups at the 3- and 4-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1035912-43-6 | [3] |

| Molecular Formula | C₁₅H₁₁BrO₂ | [3] |

| Molecular Weight | 303.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Not specified (typically solid) | - |

| Solubility | Not specified (expected to be soluble in organic solvents) | - |

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound.

Materials:

-

2-Bromo-6-iodophenol

-

3,4-Dimethylphenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

Step 1: Ullmann Condensation for Diarylether Formation

-

To a flame-dried round-bottom flask, add 2-bromo-6-iodophenol (1.0 eq), 3,4-dimethylphenol (1.2 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous N,N-dimethylformamide (DMF) and heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to yield the diaryl ether intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation for Xanthone Core Formation

-

Add the purified diaryl ether from Step 1 to polyphosphoric acid (PPA) at 80-100°C.

-

Stir the mixture vigorously for 2-4 hours to facilitate the intramolecular cyclization.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The resulting precipitate is the crude this compound.

-

Filter the solid, wash thoroughly with water and a saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While direct biological data for this compound is limited, its structural features suggest potential as a precursor for potent antitumor and antibacterial agents. This is based on extensive research into the structure-activity relationships (SAR) of the xanthone class of compounds.

Antitumor Potential

Xanthone derivatives have demonstrated a wide range of anticancer activities, acting through various mechanisms such as caspase activation, inhibition of protein kinases, and aromatase inhibition.[1] The cytotoxic effects of xanthones are highly dependent on the type, number, and position of substituents on the xanthone skeleton.[1][4]

-

Structure-Activity Relationship Insights:

-

The presence of hydroxyl and prenyl groups on the xanthone core is often associated with enhanced cytotoxic activity.[4][5]

-

Halogenation, such as bromination, can also influence the anticancer properties of small molecules.

-

The specific substitution pattern of this compound makes it a valuable scaffold for further chemical modification to optimize its interaction with biological targets. It is a known intermediate for the synthesis of 5,6-dimethylxanthone-4-acetic acid derivatives, which have shown antitumor properties.[3]

-

-

Potential Mechanism of Action: Many anticancer xanthones exert their effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. One such critical pathway is the p53 tumor suppressor pathway. It is plausible that derivatives of this compound could be designed to inhibit the interaction between p53 and its negative regulator, MDM2, leading to p53 activation, cell cycle arrest, and apoptosis in cancer cells.

Caption: Potential mechanism of antitumor action for xanthone derivatives.

Antibacterial Potential

Xanthones have also been identified as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

-

Structure-Activity Relationship Insights:

-

The antibacterial efficacy of xanthones is significantly influenced by their substitution patterns. For instance, the presence of hydroxyl groups at specific positions (e.g., C-3 and C-6) and prenyl side chains can enhance activity.[5][7]

-

While the subject molecule lacks these specific features, its brominated and methylated scaffold provides a unique starting point for the development of novel antibacterial agents. Bromination of organic molecules is a known strategy to enhance antimicrobial activity.

-

-

Potential Mechanism of Action: The primary mechanism of antibacterial action for many xanthones is believed to be the disruption of the bacterial cell membrane's integrity. This leads to the leakage of cellular contents and ultimately, cell death. The lipophilic nature of the xanthone core allows it to intercalate into the lipid bilayer of the bacterial membrane.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its xanthone core, adorned with bromo and dimethyl substituents, provides a unique chemical scaffold for the synthesis of compounds with potential antitumor and antibacterial activities. While direct biological data on this specific molecule is scarce, the extensive body of research on the structure-activity relationships of xanthone derivatives provides a strong rationale for its further investigation and utilization in drug discovery programs. The proposed synthetic pathway offers a viable route for its preparation, enabling further exploration of its chemical and biological properties.

References

-

Pharmaffiliates. 1035912-43-6 | Product Name : this compound. Available from: [Link].

- CN1143624A - Process for synthesizing ketoprofen - Google Patents.

- Hochlowski, J. E., et al. "Production of brominated tiacumicin derivatives." The Journal of antibiotics 50.3 (1997): 201-205.

- Zhong, C., et al. "Antibacterial activities of plant-derived xanthones." RSC advances 11.45 (2021): 28068-28080.

- An, F., et al. "An Update on the Anticancer Activity of Xanthone Derivatives: A Review." Molecules 26.16 (2021): 4781.

- Dharmaratne, H. R. W., et al. "Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure–activity relationship studies." Natural product research 27.10 (2013): 938-941.

- Koh, C. L., et al. "Antibacterial activities of xanthones from Garcinia mangostana (L.) against methicillin-resistant Staphylococcus aureus (MRSA)." Journal of applied microbiology 115.3 (2013): 654-665.

- CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

- Seashore-Ludlow, B., et al. "Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale." Organic Process Research & Development 23.9 (2019): 2038-2043.

- US5475151A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents.

- Li, Y., et al. "Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms." RSC Medicinal Chemistry 14.8 (2023): 1409-1422.

- Li, Y., et al. "2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one." Acta Crystallographica Section E: Structure Reports Online 69.11 (2013): o1691-o1692.

- Vemu, B., et al. "Structure activity relationship of xanthones for inhibition of Cyclin Dependent Kinase 4 from mangosteen (Garcinia mangostana L.)." International Journal of Nutrition 4.2 (2019): 38.

- US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents.

- Iacovo, A. D., et al.

- CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents.

- Ilyas, M., et al. "Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives From Mesua Beccariana, Mesua Ferrea and Mesua Congestiflora Towards Nine Human Cancer Cell Lines." Molecules 18.2 (2013): 1985-1994.

- EP0471941A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol - Google Patents.

- US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents.

- Dharmaratne, H. R. W., et al. "Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies." Natural product research 27.10 (2013): 938-941.

- Nauman, M. C., et al. "Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): a structure-activity relationship study.

- Li, Y., et al. "A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis." European journal of medicinal chemistry 157 (2018): 109-119.

- Vemu, B., et al. "Structure activity relationship of xanthones for inhibition of Cyclin Dependent Kinase 4 from mangosteen (Garcinia mangostana L.)." International Journal of Nutrition 4.2 (2019): 38.

- Kumar, S., & Pandey, A. K. "Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation." Molecules 18.11 (2013): 13288-13307.

Sources

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Modeling Guide to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one: Exploring Electronic Structure, Reactivity, and Biological Potential

Abstract

5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a synthetic derivative of the versatile xanthene scaffold, presents a compelling subject for theoretical and computational investigation. The xanthene core is a well-established pharmacophore with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and dimethyl substitution on the xanthene frame is anticipated to modulate its electronic properties and biological activity, making it a candidate for further drug development. This in-depth technical guide outlines a comprehensive theoretical modeling workflow for this compound (henceforth referred to as XAN-Br), designed for researchers, scientists, and drug development professionals. We will delve into the core quantum chemical calculations, molecular docking simulations, and molecular dynamics studies necessary to elucidate its structure-activity relationships and guide further experimental work.

Introduction: The Rationale for Theoretical Modeling of XAN-Br

Theoretical modeling provides a powerful, cost-effective, and time-efficient avenue to explore the chemical and biological properties of novel molecules before embarking on extensive and resource-intensive laboratory synthesis and testing. For XAN-Br, a molecule with scant experimental data, a robust computational approach can predict its physicochemical properties, reactivity, and potential as a therapeutic agent. This guide will provide a validated framework for:

-

Elucidating the three-dimensional structure and electronic properties of XAN-Br.

-

Identifying sites of electrophilic and nucleophilic attack to predict its reactivity.

-

Investigating its potential as a drug candidate by simulating its interaction with relevant biological targets.

-

Assessing its dynamic behavior and stability in a simulated biological environment.

This whitepaper will serve as a practical guide, detailing not just the "what" but the "why" of each computational step, ensuring a self-validating and scientifically rigorous approach.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of a molecule.[4] These calculations provide insights into the electron distribution, orbital energies, and reactivity indices.

Foundational Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step is to determine the most stable 3D conformation of XAN-Br.

Experimental Protocol 1: Geometry Optimization and Frequency Calculation

-

Structure Building: Construct the 3D structure of this compound using a molecular builder such as Avogadro or GaussView.

-

Initial Optimization: Perform an initial, less computationally expensive optimization using a semi-empirical method like PM6 to obtain a reasonable starting geometry.

-

DFT Optimization: Employ a higher level of theory for the final geometry optimization. A common and effective choice is the B3LYP functional with a 6-31G(d,p) basis set. For the bromine atom, it is advisable to use a basis set with polarization and diffuse functions, such as 6-311+G(d,p), to accurately model its electron distribution.

-

Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Causality of Experimental Choices: The B3LYP functional is a hybrid functional that has demonstrated a good balance of accuracy and computational cost for a wide range of organic molecules. The choice of basis set is crucial; 6-31G(d,p) provides a good description of the valence electrons and includes polarization functions to account for the non-spherical nature of electron density in molecules. For heavy atoms like bromine, a more extensive basis set is recommended.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Data Presentation 1: Key Quantum Chemical Descriptors for XAN-Br

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Ionization Potential (IP) | Approximated as -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | Approximated as -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | A global measure of electrophilic character. |

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Mandatory Visualization 1: Conceptual Workflow for Quantum Chemical Calculations

Caption: Workflow for Quantum Chemical Analysis of XAN-Br.

Molecular Docking: Predicting Protein-Ligand Interactions

Given that xanthene derivatives often exhibit biological activity by interacting with specific protein targets, molecular docking is a crucial step in the theoretical modeling process.[5] This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Target Selection and Preparation

The choice of a biological target is paramount. Based on the known activities of xanthene derivatives, potential targets could include DNA topoisomerases, protein kinases, or bacterial enzymes. For this guide, we will use the example of docking XAN-Br into the active site of a protein kinase.

Experimental Protocol 2: Molecular Docking of XAN-Br

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of XAN-Br.

-

Assign partial charges using a method like Gasteiger.

-

Define the rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Schrödinger's Glide.

-

Perform the docking simulation, allowing for flexible ligand conformations within the defined binding site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-scoring poses.

-

Causality of Experimental Choices: Removing water molecules is important as they can interfere with the docking process. Correctly protonating the protein is essential for accurate modeling of electrostatic interactions. Using the DFT-optimized ligand structure provides a more realistic starting conformation. Analyzing the different types of interactions helps to understand the basis of the binding affinity.

Mandatory Visualization 2: Molecular Docking Workflow

Caption: A Step-by-Step Molecular Docking Protocol.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior and stability of the complex over time in a simulated physiological environment.

System Setup and Simulation

Experimental Protocol 3: Molecular Dynamics Simulation of the XAN-Br-Protein Complex

-

System Building:

-

Take the best-scoring docked pose of the XAN-Br-protein complex.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Parameterization:

-

Use a standard force field for the protein (e.g., AMBER, CHARMM).

-

Generate parameters for the XAN-Br ligand, typically using tools like Antechamber.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor the protein-ligand hydrogen bonds and other interactions over time.

-

Causality of Experimental Choices: Solvating the system provides a more realistic environment. Neutralizing the system with counter-ions is necessary for accurate electrostatic calculations. The equilibration phase allows the system to relax to a stable state before the production run. A sufficiently long production run is needed to ensure that the observed behavior is representative of the system's dynamics.

Data Presentation 2: Key MD Simulation Analysis Parameters

| Parameter | Description | Interpretation |

| RMSD | Root Mean Square Deviation of the protein backbone and ligand heavy atoms from their initial positions. | A stable RMSD indicates that the complex has reached equilibrium and is not undergoing major conformational changes. |

| RMSF | Root Mean Square Fluctuation of individual residues. | Highlights the flexible and rigid regions of the protein. High RMSF in the binding site may indicate instability. |

| H-bonds | Number of hydrogen bonds between the protein and ligand over time. | A consistent number of key hydrogen bonds suggests a stable interaction. |

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico framework for the theoretical modeling of this compound. By following these protocols, researchers can gain significant insights into its electronic structure, reactivity, and potential as a bioactive compound. The results from these computational studies can then be used to guide the rational design of more potent and selective analogs, as well as to prioritize compounds for synthesis and experimental testing. The integration of these theoretical approaches represents a modern, efficient paradigm in the drug discovery and development pipeline.

References

-

Pharmaffiliates. This compound. [Link]

-

Pirouzmand, M., Mahmoudi Gharehbaba, A., & Ghasemi, Z. (2016). Synthesis of Xanthene Derivatives using Template-containing Zn/MCM-41 as a Green and Reusable Catalyst. Boletín de la Sociedad Química de México, 10(1), 23-32. [Link]

-

Li, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(10), 2469. [Link]

-

Farrugia, L. J., & Erxleben, A. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Catalysts, 13(3), 561. [Link]

-

ChemBK. 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. [Link]

-

Gundic, S., et al. (2020). Quantitative structure–activity relationships of xanthen-3-one and xanthen-1,8-dione derivatives and design of new compounds with enhanced antiproliferative activity on HeLa cervical cancer cells. SAR and QSAR in Environmental Research, 31(12), 919-937. [Link]

-

Pinto, M. M. M., et al. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules, 26(3), 543. [Link]

-

Owolabi, T. A., & Oladipo, G. O. (2020). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. World Journal of Chemical Education, 8(3), 136-142. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis of Xanthene Derivatives using Template-containing Zn/MCM-41 as a Green and Reusable Catalyst; Effect of the Template [scielo.org.mx]

- 3. um.edu.mt [um.edu.mt]

- 4. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]

- 5. tandfonline.com [tandfonline.com]

quantum chemical calculations for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

An In-depth Technical Guide to Quantum Chemical Calculations for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Abstract

This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this significant xanthene derivative. By explaining the causality behind methodological choices, this guide serves as a self-validating framework for obtaining reliable and reproducible computational results. The narrative synthesizes technical accuracy with field-proven insights, grounding all claims in authoritative sources to ensure scientific integrity.

Introduction: The Significance of this compound

The xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] this compound (CAS No: 1035912-43-6) is a key derivative within this class.[3][4] It serves as a crucial synthetic intermediate for producing novel antitumor and antibacterial agents, making a thorough understanding of its molecular properties essential for rational drug design and development.[3]

Quantum chemical calculations offer a powerful, non-invasive method to predict and analyze molecular characteristics at the atomic level. By simulating the molecule in silico, we can determine its stable three-dimensional structure, understand its electron distribution, predict its reactivity, and interpret spectroscopic data. This guide focuses on applying these computational techniques to provide a foundational understanding of this compound, thereby accelerating research and development efforts.

Theoretical Foundation: Why Density Functional Theory?

At the heart of modern computational chemistry lies a set of methods for approximating solutions to the Schrödinger equation. For molecules of this size, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of the system based on its electron density, a more manageable property than the full many-electron wavefunction.

The choice of DFT is particularly suitable for brominated aromatic systems. Studies on related compounds, such as bromophenols, have successfully employed DFT to elucidate structural properties and substituent effects with high accuracy.[6] The methodology allows for the investigation of key molecular features that govern biological activity, including molecular orbital energies, electrostatic potential, and vibrational modes.

A Validated Computational Protocol

This section details a rigorous, step-by-step workflow for performing quantum chemical calculations on this compound. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and computationally stable state.

Step 1: Initial Structure Preparation

The starting point for any calculation is a plausible 3D structure of the molecule. This can be achieved using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView).

-

Construct the Molecule: Build the this compound structure (Molecular Formula: C₁₅H₁₁BrO₂).[3] Ensure correct atom types, bonds, and basic stereochemistry.

-

Pre-optimization: Perform a quick geometry optimization using a low-cost method like a molecular mechanics force field (e.g., MMFF94). This step cleans the initial structure, removing any unrealistic bond lengths or angles and providing a better starting point for the more demanding quantum mechanical calculations.

Step 2: Selecting the Level of Theory (Method and Basis Set)

This is the most critical decision in the workflow, as it dictates the accuracy and cost of the calculation.

-

Functional Selection: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, offering a reliable description of molecular geometries and energies. It has been successfully applied to the study of similar brominated aromatic compounds.[6]

-

Basis Set Selection: A basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing a bromine atom and electronegative oxygen atoms, a Pople-style basis set like 6-311+G(d,p) is recommended.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

+: Adds diffuse functions, which are essential for accurately describing lone pairs and regions of space far from the nuclei.

-

(d,p): Adds polarization functions to non-hydrogen atoms (d) and hydrogen atoms (p). These are crucial for describing the anisotropic nature of chemical bonds and are vital for systems with π-conjugation and heteroatoms.

-

Step 3: Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Initiate Calculation: Using the pre-optimized structure, submit a geometry optimization job using the chosen B3LYP/6-311+G(d,p) level of theory.

-

Convergence Criteria: Use tight convergence criteria to ensure the calculation finds a true energy minimum. This means the forces on each atom are negligible, and the structure is stable.

Step 4: Vibrational Frequency Analysis (Protocol Validation)

This is a non-negotiable step to validate the result of the geometry optimization.

-

Perform Frequency Calculation: Using the optimized geometry from Step 3, perform a frequency calculation at the exact same level of theory (B3LYP/6-311+G(d,p)).

-

Verify Minimum Energy Structure: A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates the structure is a transition state or a saddle point, not a stable conformation, and the optimization must be revisited.

-

Obtain Thermochemical Data: This calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 5: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of electronic properties can be calculated. These are typically performed as "single-point" energy calculations on the optimized geometry.

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and potential sites of metabolic activity.

-

Natural Bond Orbital (NBO) Analysis: Calculate atomic charges and analyze donor-acceptor interactions to gain deeper insight into bonding and intramolecular charge transfer.

Step 6: Simulating Spectroscopic Data

The computational results can be directly compared with experimental data.

-

Infrared (IR) Spectrum: The frequency calculation from Step 4 directly yields the vibrational frequencies and their intensities, which can be used to simulate the theoretical IR spectrum. These frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

-

UV-Visible Spectrum: To simulate the electronic spectrum, a Time-Dependent DFT (TD-DFT) calculation is required. This calculation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which correspond to absorption intensities).

Visualization of Workflow and Molecular Properties

Clear visualization is essential for interpreting complex computational data. The following diagrams illustrate the workflow and the relationships between calculated properties.

Caption: Key molecular properties derived from the optimized geometry.

Interpreting and Presenting Results

The output of these calculations is a set of quantitative data. Presenting this information in a structured format is crucial for analysis and comparison.

Table 1: Key Geometric Parameters

This table should compare calculated values with experimental data if available (e.g., from X-ray crystallography).

| Parameter | Atom Pair/Group | Calculated Value (Å or °) |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Dihedral Angle | C-C-C-C (Ring A) | ~0.5° |

| Dihedral Angle | C-C-C-C (Ring B) | ~1.2° |

Note: Values are hypothetical and representative for demonstration.

Table 2: Calculated Electronic and Spectroscopic Properties

This table summarizes the key electronic and spectral data.

| Property | Value | Unit | Significance |

| HOMO Energy | -6.54 | eV | Electron-donating ability |

| LUMO Energy | -1.89 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.65 | eV | Chemical stability/reactivity |

| Dipole Moment | 3.21 | Debye | Molecular polarity |

| C=O Stretch Freq. | 1685 (scaled) | cm⁻¹ | Correlates with IR spectrum |

| λ_max (S₀→S₁) | 345 | nm | Correlates with UV-Vis spectrum |

Note: Values are hypothetical and representative for demonstration.

Discussion of Results: The calculated bond lengths and angles can confirm the planarity of the xanthene core. The HOMO-LUMO gap provides insight into the molecule's stability; a larger gap suggests higher stability. The MEP map will likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack or hydrogen bonding. The location of the HOMO and LUMO orbitals can reveal the parts of the molecule involved in electron transfer processes. The simulated IR and UV-Vis spectra provide theoretical benchmarks that can aid in the interpretation of experimental spectroscopic data.

Conclusion

This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following this structured workflow—from initial structure preparation to the detailed analysis of molecular properties—researchers can generate reliable and insightful data. The application of DFT, specifically with the B3LYP functional and a 6-311+G(d,p) basis set, offers a proven method for characterizing the geometric, electronic, and spectroscopic features of this important medicinal chemistry scaffold. These computational insights are invaluable for understanding molecular behavior, interpreting experimental results, and guiding the future design of more potent and selective therapeutic agents.

References

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Antitumor Agents from 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

For: Researchers, scientists, and drug development professionals.

Introduction: The Xanthone Scaffold as a Privileged Platform in Oncology

The xanthone core, a dibenzo-γ-pyrone heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Naturally occurring and synthetic xanthone derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2][3] The anticancer mechanisms of xanthones are diverse, encompassing the induction of apoptosis, inhibition of key protein kinases, DNA cross-linking, and modulation of topoisomerase and aromatase activity.[1] The specific biological activity of a xanthone derivative is intricately linked to the type, number, and position of its substituents on the tricyclic framework.[1]

One of the most notable synthetic xanthone derivatives is 5,6-dimethylxanthone-4-acetic acid (DMXAA, Vadimezan), which has advanced to clinical trials as a vascular disrupting agent.[4] The structure of DMXAA highlights the potential of alkyl and acidic side-chain substitutions on the xanthone nucleus for generating potent antitumor agents.

This guide provides a detailed framework for the synthesis of novel antitumor agents starting from 5-Bromo-3,4-dimethyl-9H-xanthen-9-one . This starting material is a strategic precursor, as the bromine atom at the C-5 position serves as a versatile handle for introducing a variety of functional groups through modern cross-coupling methodologies. The 3,4-dimethyl substitution pattern offers a unique electronic and steric profile that can be explored for structure-activity relationship (SAR) studies. This document will detail synthetic protocols, the rationale behind experimental choices, and methods for preliminary biological evaluation.

Strategic Approach to Derivatization

The central strategy for generating a library of potential antitumor agents from this compound involves leveraging the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering mild and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. The following synthetic pathways are proposed:

-

Suzuki-Miyaura Coupling: To introduce novel aryl or heteroaryl substituents at the C-5 position, which can modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced interactions with biological targets.

-

Sonogashira Coupling: To install alkyne functionalities, which can serve as handles for further derivatization (e.g., via "click chemistry") or may themselves contribute to biological activity.

-

Buchwald-Hartwig Amination: To introduce a diverse range of primary and secondary amines at the C-5 position, allowing for the exploration of hydrogen bonding interactions and the introduction of basic centers, which can be crucial for drug-receptor interactions.

The following diagram illustrates the proposed synthetic diversification strategy:

Caption: Synthetic diversification of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-3,4-dimethyl-9H-xanthen-9-one Derivatives via Suzuki-Miyaura Coupling